molecular formula C25H52NO5P B1662992 Oleyloxyethylphosphorylcholine CAS No. 84601-19-4

Oleyloxyethylphosphorylcholine

Cat. No. B1662992
CAS RN: 84601-19-4
M. Wt: 477.7 g/mol
InChI Key: NPLMVGGTFDUQHL-SEYXRHQNSA-N
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Description

Typically, a description of a chemical compound would include its molecular formula, structure, and common uses. It might also include information about its discovery or synthesis .


Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used .


Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry .


Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, and reactivity. These properties can often be predicted from the compound’s structure .

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards. This information is typically found in the compound’s Material Safety Data Sheet .

Future Directions

This would involve a discussion of areas of ongoing research involving the compound, and potential future applications .

properties

IUPAC Name

2-[(Z)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H52NO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-29-24-25-31-32(27,28)30-23-21-26(2,3)4/h12-13H,5-11,14-25H2,1-4H3/b13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLMVGGTFDUQHL-SEYXRHQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCCOP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOCCOP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H52NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oleyloxyethyl phosphorylcholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
ARN Aliza, DW Stanley - Insect Biochemistry and Molecular Biology, 1998 - Elsevier
We report on the presence of phospholipase A 2 activity in whole larva and midguts of the yellow fever mosquito Aedes aegypti. Phospholipase A 2 is responsible for hydrolyzing fatty …
Number of citations: 30 www.sciencedirect.com
RL Rana, G Sarath, DW Stanley - Journal of Insect Physiology, 1998 - Elsevier
We hypothesized that phospholipase A 2 (PLA 2 ) is a common feature of insect digestive physiology. PLA 2 hydrolyzes polyunsaturated fatty acids (PUFAs) associated with the sn-2 …
Number of citations: 30 www.sciencedirect.com
H Tunaz, DW Stanley - Comparative Biochemistry and Physiology Part B …, 2004 - Elsevier
We describe a phospholipase A 2 (PLA 2 ) associated with the salivary glands of tobacco hornworms, Manduca sexta. This enzyme is able to hydrolyze arachidonic acid from the sn-2 …
Number of citations: 27 www.sciencedirect.com
MR Castillo, JR Babson - Neuroscience, 1998 - Elsevier
The contributions of several Ca 2+ -dependent processes to neurotoxicity were examined in primary cultures of rat cortical neurons. The Ca 2+ ionophore ionomycin induced a rapid …
Number of citations: 72 www.sciencedirect.com
NA Abdul Rahim, M Othman, M Sabri… - Enzyme …, 2018 - downloads.hindawi.com
… The PLA2 activity decreased in the presence of 5 mM (Aedes albopictus) and 0.5 mM (Culex quinquefasciatus) site specific PLA2 inhibitor, oleyloxyethylphosphorylcholine. Based on …
Number of citations: 7 downloads.hindawi.com
RNA Abdul - 2002 - elibrary.ru
… Its activity increased with increasing protein and substrate concentration and was inhibited by the presence of oleyloxyethylphosphorylcholine. …
Number of citations: 0 elibrary.ru
K Kauser, JE Clark, BS Masters… - Circulation …, 1991 - Am Heart Assoc
… The phospholipase A2 inhibitor oleyloxyethylphosphorylcholine (1 and 10 microM) inhibited the greater than threefold increase in active wall tension in these arteries after an elevation …
Number of citations: 158 www.ahajournals.org
ARN Aliza, RL Rana, SR Skoda, DR Berkebile… - Insect Biochemistry and …, 1999 - Elsevier
We report on the presence of arachidonic acid in larval and adult tissues of the primary screwworm, Cochliomyia hominivorax and of the secondary screwworm, C. macellaria. …
Number of citations: 25 www.sciencedirect.com
TJ McCabe, CB Helm, EF Johnson - … Leukotrienes, Lipoxins, and …, 2013 - books.google.com
… Also to be noted is the effect of the phospholipase A2 inhibitor, oleyloxyethylphosphorylcholine (OOPC), at 1 and 10 puM concentrations. The greater than three-fold increase in active …
Number of citations: 0 books.google.com
BSS Masters, JE Clark, LJ Roman, TJ McCabe… - … , Lipoxins, and PAF …, 1991 - Springer
… Also to be noted is the effect of the phospholipase A2 inhibitor, oleyloxyethylphosphorylcholine (OOPC), at 1 and 10 JlM concentrations. The greater than three-fold increase in active …
Number of citations: 5 link.springer.com

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